methyl 2-(5-amino-1H-indol-3-yl)acetate
Description
Significance of the Indole (B1671886) Scaffold in Contemporary Organic Synthesis Research
The indole scaffold is considered a "privileged structure" in medicinal chemistry and organic synthesis. sigmaaldrich.comresearchgate.netnih.gov This designation stems from its widespread presence in natural products, pharmaceuticals, and agrochemicals. sigmaaldrich.comchemsrc.com Its unique electronic properties, arising from the fusion of an electron-rich pyrrole (B145914) ring with a benzene (B151609) ring, allow for a wide range of chemical modifications. researchgate.net
Researchers have extensively explored indole derivatives for a vast array of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents. sigmaaldrich.comchemsrc.com The versatility of the indole nucleus allows it to interact with a multitude of biological targets, making it a focal point in drug discovery programs. nih.govresearchgate.net Classic and modern synthetic methodologies, such as the Fischer, Bischler, and Bartoli indole syntheses, provide accessible routes to this core structure, facilitating the creation of diverse molecular libraries for high-throughput screening. chemsrc.com
Overview of Substituted Indoles as Advanced Research Targets
The true power of the indole scaffold in research lies in its capacity for substitution. By strategically placing different functional groups around the indole ring, chemists can fine-tune the molecule's steric, electronic, and hydrophobic properties. researchgate.netrsc.org This ability to create a vast number of derivatives has made substituted indoles advanced targets in medicinal chemistry. vulcanchem.commdpi.com
For instance, substitutions at the C3 position are common, as this position is highly reactive towards electrophiles. researchgate.net Indole-3-acetic acid and its derivatives are a prominent class of substituted indoles, known for their biological activities. researchgate.netwikipedia.orgnih.gov Similarly, modifications at the N1, C2, and C5 positions have led to the development of potent and selective ligands for various receptors and enzymes. researchgate.netvulcanchem.comnih.gov The goal of this synthetic manipulation is often to enhance binding affinity to a specific biological target, improve pharmacokinetic properties, or explore structure-activity relationships (SAR) to guide the design of new therapeutic agents. researchgate.netunmc.edu
Structural Features and Research Relevance of the 5-Amino-1H-indol-3-yl Acetate (B1210297) Moiety
The specific compound, methyl 2-(5-amino-1H-indol-3-yl)acetate, possesses two key functional groups that dictate its chemical character and research potential: the C5-amino group and the C3-methyl acetate group.
The C3-methyl acetate group is a common feature in indole chemistry. The parent compound, indole-3-acetic acid (IAA), is a well-known plant hormone, and its derivatives are widely studied for various applications. wikipedia.orgnih.gov The ester functionality in this compound serves as a handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to form peptide-like structures. researchgate.netresearchgate.net
The C5-amino group is particularly significant. The presence of an amino group on the benzene portion of the indole ring provides a site for a variety of chemical reactions, such as acylation, alkylation, or diazotization, allowing for the synthesis of a diverse library of derivatives. researchgate.net A method has been developed for synthesizing N-substituted derivatives from the related (5-amino-2-methyl-1H-indol-3-yl)acetic acid, highlighting the reactivity of this amino group. researchgate.net In a biological context, this amino group can act as a hydrogen bond donor, potentially enhancing interactions with protein targets. This is in contrast to the related 5-methoxy derivative, whose bioactivity may be different due to the change from a hydrogen-bonding amine/hydroxyl to a less interactive ether group. nih.govvulcanchem.com
Comparative Properties of 5-Substituted Indole Analogs
| Property | 5-Amino Derivative | 5-Hydroxy Derivative | 5-Methoxy Derivative |
|---|---|---|---|
| C5-Substituent | -NH₂ | -OH | -OCH₃ |
| Hydrogen Bonding | Donor/Acceptor | Donor/Acceptor | Acceptor only |
| Reactivity | Site for acylation, alkylation | Can be alkylated/acylated | Generally less reactive |
| Research Analogy | Building block for further derivatization researchgate.net | Antioxidant, anticancer properties noted vulcanchem.com | Precursor in drug synthesis (e.g., Indomethacin) nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 2-(5-amino-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C11H12N2O2/c1-15-11(14)4-7-6-13-10-3-2-8(12)5-9(7)10/h2-3,5-6,13H,4,12H2,1H3 |
InChI Key |
SVABLIHXODFZBI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CNC2=C1C=C(C=C2)N |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of Methyl 2 5 Amino 1h Indol 3 Yl Acetate
Electrophilic and Nucleophilic Reactivity of the Indole (B1671886) Core
The indole nucleus is an electron-rich heterocyclic system, making it highly susceptible to electrophilic attack. The delocalization of the nitrogen lone pair electrons into the bicyclic system enhances the electron density, particularly at the C-3 position. This inherent reactivity dictates many of the functionalization strategies for indole derivatives, including methyl 2-(5-amino-1H-indol-3-yl)acetate.
The C-3 position of the indole ring in this compound is the most nucleophilic and, therefore, the primary site for electrophilic substitution. This high reactivity is a consequence of the ability of the nitrogen atom to stabilize the intermediate carbocation formed during the reaction. Attack at C-3 allows the positive charge to be delocalized over the benzene (B151609) ring without disrupting its aromaticity.
Classic electrophilic substitution reactions are readily employed to functionalize the C-3 position of indoles. Two notable examples are the Vilsmeier-Haack and Mannich reactions.
The Vilsmeier-Haack reaction introduces a formyl group (-CHO) at the C-3 position. The reaction typically uses a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The electrophilic iminium ion attacks the electron-rich C-3 position of the indole, and subsequent hydrolysis yields the 3-formylindole derivative. For this compound, this reaction would be expected to proceed at the C-2 position as the C-3 is already substituted. However, if the starting material were a 5-aminoindole (B14826), formylation would occur at C-3 youtube.com.
The Mannich reaction is a three-component condensation reaction that introduces an aminomethyl group at the C-3 position. It involves the reaction of the indole with formaldehyde and a primary or secondary amine in an acidic medium libretexts.orgwikipedia.org. The electrophile in this reaction is an iminium ion generated from formaldehyde and the amine wikipedia.org. Indole and its derivatives are particularly active substrates for this reaction libretexts.org. The resulting gramine derivatives are versatile synthetic intermediates.
Table 1: Examples of C-3 Functionalization Reactions on Indole Derivatives
| Reaction | Reagents | Product at C-3 | Reference |
| Vilsmeier-Haack | DMF, POCl₃ | Formyl group (-CHO) | youtube.com |
| Mannich | Formaldehyde, Secondary Amine, Acid | Aminomethyl group (-CH₂NR₂) | libretexts.orgclockss.org |
N-1 Functionalization Strategies
The nitrogen atom at the N-1 position of the indole ring is also a site for functionalization. While less nucleophilic than the C-3 position, it can be deprotonated with a suitable base to form an indolyl anion, which is a potent nucleophile. This allows for a variety of substitution reactions at the N-1 position.
N-alkylation is a common strategy for modifying the indole core. This can be achieved by treating the indole with an alkyl halide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The choice of base and solvent can influence the regioselectivity between N-1 and C-3 alkylation, although N-1 alkylation is generally favored under these conditions. Microwave irradiation has also been employed to facilitate N-1 alkylation nih.gov.
N-acylation introduces an acyl group at the N-1 position, which can serve as a protecting group or modulate the electronic properties of the indole ring. This is typically accomplished using acylating agents like acyl chlorides or anhydrides in the presence of a base. Thioesters have also been reported as a stable acyl source for the chemoselective N-acylation of indoles nih.gov.
Table 2: N-1 Functionalization Strategies for Indole Derivatives
| Reaction | Reagents | Product at N-1 | Reference |
| N-Alkylation | Alkyl halide, Base (e.g., Cs₂CO₃) | Alkyl group | nih.gov |
| N-Acylation | Acyl chloride/Anhydride, Base | Acyl group | researchgate.net |
| N-Acylation | Thioester | Acyl group | nih.gov |
Reactivity Profiles of the 5-Amino Group
The 5-amino group on the benzene portion of the indole ring introduces another reactive site for functionalization. The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and susceptible to a variety of reactions.
The primary amino group at the 5-position can readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases . This reaction is typically carried out under acidic or basic conditions and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration wjpsonline.comnih.gov. The formation of a Schiff base is a versatile method for derivatizing the 5-amino group and can be a key step in the synthesis of more complex molecules wjpsonline.com.
The general reaction for Schiff base formation is as follows: R-NH₂ + R'CHO ⇌ R-N=CHR' + H₂O
Where R is the 5-(3-(methoxycarbonylmethyl)-1H-indolyl) group and R'CHO is an aldehyde.
The nucleophilic nature of the 5-amino group allows it to participate in addition and cyclization reactions. A notable example is the addition of the 5-amino group to alkynes . In a transition-metal-free approach, 5-aminoindole can undergo chemo- and stereoselective addition to alkynes in the presence of a superbasic medium like potassium hydroxide in DMSO. This reaction proceeds without affecting the N-1 position of the indole ring, highlighting the chemoselectivity of the 5-amino group's nucleophilicity.
Furthermore, the 5-amino group can be a key participant in cyclization reactions to form fused heterocyclic systems. For instance, the reaction of 5-aminoindole with acetone (B3395972) in the presence of a catalytic amount of iodine leads to the formation of a tricyclic quinoline (B57606) derivative dergipark.org.tr. This reaction proceeds through a series of steps initiated by the nucleophilic attack of the amino group.
Table 3: Reactions Involving the Nucleophilicity of the 5-Amino Group
| Reaction | Reagents | Product Type | Reference |
| Addition to Alkynes | Alkyne, KOH/DMSO | Enamine | |
| Cyclization | Acetone, I₂ | Tricyclic Quinoline | dergipark.org.tr |
Formation of N-Substituted Derivatives
The 5-amino group can be readily converted into a variety of N-substituted derivatives through alkylation and acylation reactions. These transformations are important for modifying the properties of the parent molecule and for building more complex structures.
N-alkylation of the 5-amino group can be achieved using alkylating agents such as alkyl halides. The reaction conditions need to be carefully controlled to avoid competing reactions at other sites, such as the N-1 position of the indole ring.
N-acylation is another common derivatization, where an acyl group is introduced onto the 5-amino nitrogen. This is typically carried out using acylating agents like acyl chlorides or anhydrides. A study on the synthesis of N-substituted derivatives of (5-amino-2-methyl-1H-indol-3-yl)acetic acid, a close analog of the title compound, demonstrates the feasibility of such transformations researchgate.net.
Table 4: Examples of N-Substituted Derivatives from the 5-Amino Group
| Derivative Type | Reagents | Functional Group Introduced | Reference |
| N-Alkyl | Alkyl Halide | Alkyl | |
| N-Acyl | Acyl Chloride/Anhydride | Acyl | researchgate.net |
Transformations of the Methyl Ester Moiety
The methyl ester group at the C-3 position of the indole ring is a key site for synthetic modification. Its reactivity is typical of carboxylic acid esters, allowing for transformations such as hydrolysis, amide coupling, and transesterification.
The conversion of the methyl ester to a carboxylic acid via hydrolysis is a fundamental transformation, often serving as the initial step for further functionalization, such as amide bond formation.
Ester Hydrolysis: The hydrolysis of the methyl ester of indole-3-acetic acid (MeIAA), a closely related compound, has been shown to be catalyzed by plant enzymes belonging to the carboxylesterase family. nih.gov This enzymatic hydrolysis converts the biologically inactive ester form into the active plant hormone, indole-3-acetic acid (IAA). nih.govnih.gov While specific enzymatic hydrolysis for this compound is not detailed, similar susceptibility to esterases can be inferred. Additionally, non-enzymatic hydrolysis can occur under basic conditions, for instance, at a pH of 8.0 or higher. nih.gov This process yields the corresponding carboxylate, 2-(5-amino-1H-indol-3-yl)acetic acid, which can then be used in subsequent reactions.
Amide Coupling: The carboxylic acid generated from hydrolysis is a versatile precursor for the synthesis of a wide array of amide derivatives. Amide coupling reactions are among the most frequently utilized reactions in medicinal chemistry and drug discovery. ntnu.no The synthesis of indole-3-acetamides is typically achieved by activating the carboxylic acid group, followed by reaction with a primary or secondary amine. nih.gov Common coupling reagents facilitate this transformation by converting the carboxylic acid into a more reactive intermediate. nih.gov For instance, 1,1'-carbonyldiimidazole (CDI) is used to activate indole-3-acetic acid, which then reacts with various substituted anilines to form the corresponding indole-3-acetamides. nih.gov This two-step sequence—hydrolysis followed by amide coupling—provides a robust strategy for diversifying the structure and potential biological activity of the parent compound. A variety of coupling reagents have been developed to ensure high efficiency and minimize side reactions like racemization. ntnu.no
| Coupling Reagent | Full Name | Typical Conditions | Notes |
|---|---|---|---|
| CDI | 1,1'-Carbonyldiimidazole | Acetonitrile, Pyridine (B92270), Room Temp | Forms a reactive acylimidazolide intermediate; CO2 is a byproduct. nih.gov |
| EDC/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole | DCM or DMF, Base (e.g., DIPEA), 0°C to RT | Commonly used in peptide synthesis; HOBt suppresses side reactions and racemization. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | DMF, Base (e.g., DIPEA), Room Temp | Highly efficient reagent, known for fast reaction times and low rates of racemization. |
| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | DMF, Base (e.g., DIPEA), Room Temp | Effective reagent, but produces carcinogenic HMPA as a byproduct. |
Beyond hydrolysis, the methyl ester can undergo other transformations, most notably transesterification. This reaction involves the exchange of the alkoxy group of the ester with that of an alcohol, effectively converting one type of ester into another. organic-chemistry.org
Transesterification: This process can be catalyzed by either an acid or a base. organic-chemistry.org For this compound, reaction with an excess of another alcohol, such as ethanol or propanol, in the presence of a catalyst like sulfuric acid or sodium ethoxide, would yield the corresponding ethyl or propyl ester. Transesterification is an equilibrium-limited reaction; therefore, using the alcohol reactant as the solvent is a common strategy to drive the reaction toward the desired product. ntnu.no This method allows for the synthesis of a library of ester derivatives with varying alkyl chains, which can modulate properties like solubility and bioavailability.
Other Ester Modifications: The ester functionality can also be reduced. Using strong reducing agents like lithium aluminum hydride (LiAlH₄), the methyl ester can be converted to the primary alcohol, 2-(5-amino-1H-indol-3-yl)ethanol. This transformation opens another avenue for creating structural analogs with different physicochemical and biological properties.
Radical Reactivity and Chemical Antioxidant Mechanism Studies of Aminoindoles
The indole nucleus, particularly when substituted with an electron-donating amino group, is an effective antioxidant. The antioxidant capacity of aminoindoles is attributed to their ability to scavenge free radicals through several distinct mechanisms, which often occur concurrently. nih.gov The heterocyclic nitrogen atom, with its free electron pair, serves as an active redox center, which is crucial for this activity. nih.gov
The Hydrogen Atom Transfer (HAT) mechanism is a fundamental process in antioxidant chemistry where the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. mdpi.comscripps.edu
In the case of aminoindoles, the N-H bond of the indole ring is a primary site for hydrogen atom donation. nih.gov The transfer of this hydrogen atom to a radical species (R•) results in the formation of a resonance-stabilized indolyl radical. nih.gov The stability of this resulting radical is key to the effectiveness of the antioxidant, as a more stable radical is less likely to propagate further radical chain reactions. The presence of the 5-amino group enhances the stability of this indolyl radical through its electron-donating resonance effect, making 5-aminoindole derivatives potent radical scavengers via the HAT pathway. nih.gov This mechanism is considered a concerted movement of a proton and an electron in a single kinetic step. scripps.edu
In addition to donating a hydrogen atom, aminoindoles can also neutralize radicals through mechanisms involving electron transfer or direct addition.
Single Electron Transfer (SET): The SET mechanism involves the donation of a single electron from the antioxidant molecule to the free radical. nih.govnih.gov The electron-rich indole ring system, further activated by the 5-amino group, is highly susceptible to this process. nih.gov A single electron is transferred from the indole nitrogen atom, resulting in the formation of an indole radical cation. nih.gov This radical cation is stabilized by the delocalization of the positive charge and unpaired electron across the aromatic system. The SET mechanism often works in concert with proton transfer in what is known as the Sequential Proton Loss Electron Transfer (SPLET) pathway, which is a common mechanism for phenolic and other electron-rich antioxidants.
Radical Adduct Formation (RAF): In the RAF pathway, the antioxidant molecule reacts directly with a free radical to form a stable covalent adduct. nih.gov This process effectively removes the radical from circulation. The electron-rich C2 and C3 positions of the indole nucleus are susceptible to attack by electrophilic radicals, leading to the formation of a radical adduct. researchgate.net Studies on other indole derivatives, such as melatonin, have shown that the resulting adducts can be very stable due to extensive conjugation. researchgate.net This pathway provides another effective means by which aminoindoles can terminate damaging radical chain reactions. nih.gov
| Mechanism | Description | Key Reactive Site on Aminoindole |
|---|---|---|
| Hydrogen Atom Transfer (HAT) | Donation of a hydrogen atom (H•) to a radical. mdpi.com | N-H bond of the indole ring. nih.gov |
| Single Electron Transfer (SET) | Donation of a single electron (e-) to a radical, forming a radical cation. nih.gov | Indole nitrogen and the π-system. nih.gov |
| Radical Adduct Formation (RAF) | Direct covalent bonding with a radical to form a stable adduct. nih.gov | Electron-rich positions of the indole ring (e.g., C2, C3). researchgate.net |
Advanced Spectroscopic and Chromatographic Characterization of Indole Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For methyl 2-(5-amino-1H-indol-3-yl)acetate, a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC would be required for unambiguous assignment of all proton and carbon signals.
¹H NMR: This technique provides information about the chemical environment, connectivity, and number of different types of protons in the molecule. The expected signals for this compound would correspond to the indole (B1671886) ring protons (at positions 2, 4, 6, and 7), the N-H protons of the indole and the amino group, the methylene (B1212753) protons of the acetate (B1210297) side chain, and the methyl protons of the ester group.
¹³C NMR: This provides a count of the unique carbon atoms in the molecule. The spectrum would show distinct signals for each of the 11 carbon atoms in the structure, including the carbonyl carbon of the ester, the carbons of the indole core, the methylene carbon, and the methoxy (B1213986) carbon.
2D-NMR: Techniques such as HSQC would correlate each proton signal to its directly attached carbon, while HMBC experiments would reveal longer-range (2-3 bond) correlations between protons and carbons, confirming the connectivity of the entire molecular framework.
While detailed experimental NMR data for this compound is not widely available in published literature, the table below outlines the expected proton and carbon assignments based on the known structure.
Interactive Data Table: Predicted NMR Assignments for this compound
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | N-H | Data not available in published literature | - |
| 2 | C-H | Data not available in published literature | Data not available in published literature |
| 3 | C | - | Data not available in published literature |
| 3a | C | - | Data not available in published literature |
| 4 | C-H | Data not available in published literature | Data not available in published literature |
| 5 | C-NH₂ | - | Data not available in published literature |
| 6 | C-H | Data not available in published literature | Data not available in published literature |
| 7 | C-H | Data not available in published literature | Data not available in published literature |
| 7a | C | - | Data not available in published literature |
| Methylene (C8) | CH₂ | Data not available in published literature | Data not available in published literature |
| Carbonyl (C9) | C=O | - | Data not available in published literature |
| Methyl (C10) | O-CH₃ | Data not available in published literature | Data not available in published literature |
| Amino (on C5) | NH₂ | Data not available in published literature | - |
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming the presence of key functional groups.
The conversion from the nitro precursor would be clearly indicated by the disappearance of strong asymmetric and symmetric stretching bands for the NO₂ group (typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively) and the appearance of N-H stretching bands for the new primary amine. mdpi.com
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (Indole) | Stretch | ~3400 |
| N-H (Amine) | Stretch (Asymmetric & Symmetric) | ~3300-3500 (typically two bands) |
| C-H (Aromatic) | Stretch | ~3000-3100 |
| C-H (Aliphatic) | Stretch | ~2850-2960 |
| C=O (Ester) | Stretch | ~1735 |
| C=C (Aromatic) | Stretch | ~1500-1600 |
| C-N | Stretch | ~1200-1350 |
| C-O | Stretch | ~1000-1300 |
Mass Spectrometry Techniques (e.g., HRMS, LCMS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental formula of the molecule. For C₁₁H₁₂N₂O₂, the expected exact mass would be calculated and compared to the experimental value to confirm the compound's formula.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection capabilities of MS. It is used to analyze the purity of the compound and to obtain its mass spectrum. In the mass spectrum of this compound, the most prominent ion would likely be the protonated molecule [M+H]⁺. The fragmentation pattern would typically involve the loss of the methoxy group or cleavage of the acetate side chain, providing further structural confirmation.
Although specific HRMS or LCMS reports for this compound are not widely published, analysis of its precursor, 3-methyl-5-nitro-1H-indole, shows a clear molecular ion peak in GC-MS analysis, demonstrating the utility of the technique for related structures. rsc.org
Data Table: Predicted Mass Spectrometry Data for this compound
| Parameter | Description | Expected Value (for C₁₁H₁₂N₂O₂) |
| Molecular Formula | The elemental composition of the molecule. | C₁₁H₁₂N₂O₂ |
| Molecular Weight | The sum of the atomic weights of all atoms in the molecule (monoisotopic mass). | 204.0899 Da |
| [M+H]⁺ Ion (HRMS) | The mass of the molecule after gaining a proton, measured with high precision. | 205.0972 Da |
| Common Fragments | Smaller ions formed from the breakdown of the parent molecule, aiding in structural identification. | Data not available in published literature |
Chromatographic Methods for Purity Assessment and Separation (e.g., TLC, HPLC, GC, SEC)
Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction. For the synthesis of this compound, one could observe the disappearance of the spot corresponding to the nitro precursor and the appearance of a new, more polar spot for the amino product. The retention factor (Rf) value is dependent on the solvent system used.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used to purify the compound and to determine its purity with high accuracy. A pure sample would exhibit a single, sharp peak at a characteristic retention time under specific conditions (e.g., column type, mobile phase composition, flow rate).
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. While the target compound may require derivatization to increase its volatility, GC coupled with a detector like Flame Ionization (FID) or a mass spectrometer (GC-MS) is a powerful tool for purity analysis. rsc.org
Size-Exclusion Chromatography (SEC): This technique separates molecules based on size and is generally not the primary method for small molecules like the one , but it can be used for removing polymeric impurities.
Specific chromatographic conditions (e.g., HPLC mobile phase, TLC solvent system) for this compound are not detailed in readily accessible literature and would require experimental development.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is an analytical method that provides the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would yield definitive proof of its structure.
This technique would determine the exact bond lengths, bond angles, and torsional angles of the molecule. It would also reveal the conformation of the acetate side chain relative to the indole ring and provide insight into intermolecular interactions, such as hydrogen bonding involving the amino and indole N-H groups and the ester carbonyl, which dictate the crystal packing.
While crystal structures for closely related indole-3-acetic acid derivatives have been published, confirming their molecular geometry and intermolecular interactions, a specific crystallographic report for this compound was not found in the surveyed scientific and crystallographic databases. nih.govnih.gov
Methyl 2 5 Amino 1h Indol 3 Yl Acetate As a Versatile Chemical Building Block
Role in the Construction of Complex Heterocyclic Systems (e.g., Quinoline (B57606) Derivatives)
The presence of a primary aromatic amino group and an adjacent active methylene (B1212753) position in its side chain makes methyl 2-(5-amino-1H-indol-3-yl)acetate a prime candidate for the synthesis of fused heterocyclic systems, most notably quinoline derivatives. The amino group can readily participate in condensation reactions with carbonyl compounds, which is a cornerstone of several classical quinoline syntheses.
One direct example involves the condensation of 5-aminoindole (B14826) with ketones like acetone (B3395972) or mesityl oxide in the presence of a catalytic amount of iodine to yield tricyclic quinoline structures. nih.gov This reaction proceeds via a variation of the Doebner-von Miller reaction, a well-established method for quinoline synthesis. nih.govmedchemexpress.comresearchgate.net The general mechanism involves the conjugate addition of the amine to an α,β-unsaturated carbonyl compound (which can be formed in situ from the self-condensation of a ketone), followed by cyclization and oxidation to form the aromatic quinoline ring. nih.govmdpi.comnih.gov
Furthermore, the reactivity of the 5-amino group suggests its utility in other classical quinoline syntheses, such as the Friedländer annulation. acs.orgnih.govnih.govbldpharm.comnih.gov In a potential Friedländer synthesis, this compound could react with a compound containing a ketone adjacent to a reactive methylene group. The reaction, typically catalyzed by acid or base, would involve an initial condensation to form a Schiff base or enamine, followed by an intramolecular aldol-type condensation and dehydration to furnish the fused quinoline ring system. acs.orgnih.gov
The following table summarizes key named reactions for quinoline synthesis that are applicable to 5-aminoindole derivatives:
| Reaction Name | Reactants | General Conditions | Resulting Structure |
| Doebner-von Miller | Aromatic amine (e.g., 5-aminoindole derivative) + α,β-unsaturated carbonyl | Acid catalysis (e.g., HCl, I₂) | Substituted quinoline |
| Skraup | Aromatic amine + glycerol (B35011) + sulfuric acid + oxidizing agent | Strong acid, high temperature | Unsubstituted or simple quinoline |
| Friedländer | o-aminoaryl aldehyde or ketone + compound with α-methylene ketone | Acid or base catalysis | Substituted quinoline |
These synthetic routes highlight the potential of this compound to serve as a key starting material for generating diverse and complex quinoline-fused indole (B1671886) scaffolds, which are of significant interest in medicinal chemistry due to their wide range of biological activities. nih.govumsystem.edubiorxiv.org
Scaffold for the Design of Advanced Organic Scaffolds with Tunable Chemical Properties
The indole nucleus is often referred to as a "privileged scaffold" in medicinal chemistry, as its derivatives are known to interact with a multitude of biological targets. nih.gov this compound is an excellent example of an indole-based scaffold that offers multiple points for chemical modification, allowing for the fine-tuning of its physicochemical and biological properties. nih.gov
The key to its versatility lies in its three main functional regions:
The 5-amino group: This nucleophilic site can be readily acylated, alkylated, or used in the formation of sulfonamides and ureas. These modifications can significantly alter the compound's polarity, hydrogen bonding capacity, and steric profile, thereby influencing its interaction with biological macromolecules.
The methyl acetate (B1210297) side chain at the C3 position: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other ester derivatives. This allows for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).
The indole ring: The indole nitrogen (N1) can be alkylated or acylated, and the C2, C4, C6, and C7 positions are potential sites for electrophilic substitution, although the existing substituents will direct this reactivity.
This ability to be systematically modified makes this compound a highly "tunable" scaffold. For instance, researchers have designed tunable indole templates for inhibiting specific enzymes by systematically altering the substituents on the indole core. By modifying the functional groups of this compound, a library of compounds can be generated with varying electronic, steric, and lipophilic properties. This approach is fundamental in modern drug discovery for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic profiles.
The following table illustrates the potential modifications and their impact on the scaffold's properties:
| Modification Site | Type of Reaction | Potential New Functional Group | Impact on Properties |
| 5-Amino Group | Acylation | Amide | Alters H-bonding, polarity |
| Sulfonylation | Sulfonamide | Introduces acidic N-H, changes geometry | |
| Reductive Amination | Secondary/Tertiary Amine | Increases basicity, alters solubility | |
| C3-Acetate | Hydrolysis | Carboxylic Acid | Introduces acidic center, enables amide coupling |
| Ammonolysis | Amide | Increases H-bonding potential | |
| Indole N1 | Alkylation | N-Alkyl Indole | Removes H-bond donor, increases lipophilicity |
The systematic exploration of these modifications allows for the creation of advanced organic scaffolds tailored for specific biological applications.
Development of Chemical Probes for Mechanistic Chemical Biology Studies
Chemical probes are essential tools in chemical biology for elucidating the function of proteins and exploring biological pathways. These probes often consist of a "warhead" that recognizes a specific biological target, a linker, and a reporter tag (e.g., a fluorophore or biotin) or a reactive group for covalent labeling. nih.govnih.gov The structural features of this compound make it a suitable starting material for the synthesis of such probes.
The 5-amino group is a particularly useful handle for attaching linkers and reporter groups. nih.gov For example, it can be acylated with a linker that terminates in a functional group amenable to "click chemistry," such as an azide (B81097) or an alkyne. This would allow for the easy attachment of a variety of reporter tags. Alternatively, the amino group can be directly coupled to a molecule containing a carboxylic acid, such as biotin, using standard peptide coupling reagents.
The development of fluorescent probes is another area where this scaffold could be applied. nih.govumsystem.edunih.gov By attaching a fluorophore to the 5-amino position, it is possible to create probes for fluorescence polarization, FRET, or microscopy-based assays. The indole scaffold itself has interesting photophysical properties that can be modulated by substitution.
Here is a hypothetical synthetic route for a biotinylated affinity-based probe starting from this compound:
| Step | Reaction | Reagents | Intermediate/Product | Purpose |
| 1 | Amide Coupling | Biotin, DCC/HOBt or HATU | Biotinylated indole derivative | Attaches the affinity tag (biotin) |
| 2 | Ester Hydrolysis | LiOH or NaOH | Carboxylic acid of biotinylated indole | Provides a point for further modification or improves water solubility |
Similarly, a fluorescent probe could be synthesized by reacting the 5-amino group with a fluorophore that has a reactive group like an N-hydroxysuccinimide (NHS) ester or an isothiocyanate. The resulting probe could then be used to study the localization or interactions of a target protein if the indole acetate portion is designed to bind to it. The versatility of the scaffold allows for the creation of a variety of probes for different applications in mechanistic chemical biology.
Analogues of Endogenous Indole Metabolites in Chemical Synthesis Research
The indole ring is the core structure of many important endogenous molecules, including the neurotransmitter serotonin (B10506) (5-hydroxytryptamine) and the plant hormone indole-3-acetic acid (IAA). This compound shares a high degree of structural similarity with these and other related metabolites, such as 5-hydroxyindole-3-acetic acid (5-HIAA), the main metabolite of serotonin. This makes it a valuable tool in chemical synthesis research for creating analogues of these natural compounds.
By using this compound as a starting material, chemists can synthesize a wide range of derivatives that mimic the structure of endogenous indoles but have modified properties. For example, the 5-amino group can be seen as a surrogate for the 5-hydroxy group of serotonin. This allows for the synthesis of analogues where the properties of this position are systematically varied. These analogues can then be used to study the structure-activity relationships of ligands for serotonin receptors or other targets.
The synthesis of these analogues is crucial for understanding the biological roles of endogenous indoles and for developing new therapeutic agents. For instance, many drugs targeting the central nervous system are based on the indole scaffold due to its ability to interact with serotonin and other receptors. Research in this area often involves the synthesis of libraries of compounds around a core scaffold to identify molecules with desired biological activities.
The table below compares this compound with key endogenous indole metabolites:
| Compound | Structure | Key Functional Groups | Relevance |
| This compound | Indole core, 5-amino, 3-acetate | Amino, Ester | Synthetic precursor to analogues |
| Serotonin (5-Hydroxytryptamine) | Indole core, 5-hydroxy, 3-ethylamine | Hydroxyl, Amine | Neurotransmitter |
| Indole-3-Acetic Acid (IAA) | Indole core, 3-acetic acid | Carboxylic Acid | Plant hormone, signaling molecule in microorganisms |
| 5-Hydroxyindole-3-Acetic Acid (5-HIAA) | Indole core, 5-hydroxy, 3-acetic acid | Hydroxyl, Carboxylic Acid | Main metabolite of serotonin |
The use of this compound and its derivatives allows for the systematic exploration of the chemical space around these important endogenous molecules, contributing to the development of new drugs and a deeper understanding of human physiology and disease.
Future Directions in the Research of Methyl 2 5 Amino 1h Indol 3 Yl Acetate Chemistry
Innovations in Stereoselective and Asymmetric Synthesis of Substituted Aminoindoles
The synthesis of specific stereoisomers of chiral molecules is paramount in drug discovery, as different enantiomers can exhibit vastly different biological activities. For substituted aminoindoles, future research will increasingly focus on developing highly efficient stereoselective and asymmetric synthetic methods.
Recent progress has seen the use of chiral phosphoric acids (CPAs) as powerful organocatalysts in the asymmetric Friedel-Crafts reactions of indoles. nih.gov These catalysts can activate both the indole (B1671886) and the electrophile through a network of hydrogen bonds, creating a chiral environment that directs the formation of one enantiomer over the other. nih.gov For instance, the enantioselective Friedel-Crafts alkylation of aminoindoles with electrophiles like diaryl 2-butene-1,4-diones has been achieved using CPA catalysts, yielding chiral indole derivatives with high enantiomeric excess (up to 94% ee). nih.gov A significant challenge remains the application of these methods to unsubstituted aminoindoles, where the amino group can interfere with the reaction. nih.gov
Another promising frontier is the catalytic asymmetric dearomatization (CADA) of substituted indoles. nih.gov This strategy transforms the flat, aromatic indole ring into a three-dimensional structure, creating complex chiral scaffolds. Chiral phosphoric acid-catalyzed CADA of 2,3-disubstituted indoles with naphthoquinone monoimines has been shown to produce chiral indolenines and fused indolines in high yields and excellent enantioselectivities. nih.gov The future application of such strategies to 5-aminoindole (B14826) derivatives could generate novel, stereochemically rich compounds.
Furthermore, metal-based catalytic systems are evolving. Ruthenium-N-heterocyclic carbene (NHC) complexes have been developed for the asymmetric hydrogenation of indoles, yielding chiral octahydroindoles with multiple stereocenters. acs.org Adapting such dual-function catalysts, which can act as both homogeneous and heterogeneous catalysts, to amino-substituted indoles presents an exciting research direction. acs.org
Table 1: Examples of Asymmetric Synthesis Strategies for Indole Derivatives
| Strategy | Catalyst Type | Substrates | Key Feature | Reported Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Asymmetric Friedel-Crafts Alkylation | Chiral Phosphoric Acid (CPA) | Aminoindoles + α,β-Unsaturated Ketones | Organocatalytic activation of both nucleophile and electrophile. nih.gov | Up to 94% nih.gov |
| Catalytic Asymmetric Dearomatization (CADA) | Chiral Phosphoric Acid (CPA) | 2,3-Disubstituted Indoles + Naphthoquinone Monoimines | Switchable synthesis of chiral indolenines or fused indolines. nih.gov | Excellent enantioselectivities reported. nih.gov |
| Asymmetric Hydrogenation | Ruthenium-NHC Complex | Protected Indoles | Complete hydrogenation to form chiral octahydroindoles. acs.org | Good enantioselectivities and diastereoselectivities. acs.org |
Exploration of Novel Reaction Pathways and Catalytic Systems
While classic methods like the Fischer indole synthesis remain relevant, the future lies in discovering new, more efficient, and versatile reaction pathways. youtube.comuwindsor.ca A major focus is on the direct functionalization of the indole core through C-H activation, which avoids the need for pre-functionalized starting materials. researchgate.net
Palladium-catalyzed reactions have been instrumental in this area. A novel palladium-catalyzed strategy provides an alternative to the traditional Fischer synthesis by coupling benzophenone (B1666685) hydrazones with aryl bromides to form the necessary N-aryl hydrazone intermediates in situ. organic-chemistry.orgacs.org This approach expands the substrate scope and uses more stable precursors. organic-chemistry.org Electrochemical methods are also emerging as a sustainable alternative for constructing indole rings. rsc.org For example, an electrochemical intramolecular annulation of alkynylanilines, using ferrocene (B1249389) as a redox catalyst, allows for the synthesis of highly functionalized indoles without the need for noble metals or external oxidants. rsc.org
The development of novel catalytic systems is central to these new pathways. Beyond traditional palladium catalysts, research into rhodium-catalyzed C-H functionalization at the C4 position of indoles is opening up new possibilities for regioselective modifications. researchgate.net Furthermore, metal-free catalysis is gaining traction. researchgate.net For instance, visible-light-promoted single-electron transfer pathways have enabled the direct C-H amidation of heteroarenes like indoles at room temperature without requiring a directing group. organic-chemistry.org The application of these innovative catalytic approaches to a substrate like methyl 2-(5-amino-1H-indol-3-yl)acetate could lead to the regioselective introduction of new functional groups at positions that are difficult to access through traditional electrophilic substitution. youtube.com
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a paradigm shift in chemical manufacturing. nih.govnih.gov These technologies offer enhanced safety, reproducibility, efficiency, and scalability, making them highly attractive for the synthesis of indole derivatives. mdpi.commit.edu
The integration of these flow systems with automated synthesis platforms is the next logical step. wikipedia.orgchemspeed.com These platforms combine robotics for material handling with software for experimental planning and data analysis, enabling high-throughput experimentation and reaction optimization. nih.govchemspeed.com An automated platform could rapidly screen various catalysts, solvents, and reaction conditions for the functionalization of the 5-amino group or the acetate (B1210297) side chain of the target molecule, accelerating the discovery of new derivatives. researchgate.net
Table 2: Comparison of Batch vs. Flow Chemistry for Indole Synthesis
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Time | Often hours to days. acs.org | Can be reduced to minutes. mdpi.comacs.org |
| Yield & Purity | Variable, may require extensive purification. acs.org | Often higher yields and purity due to precise control. acs.orgnih.gov |
| Scalability | Challenging, often requires re-optimization. | More straightforward by running the system for a longer duration. mdpi.com |
| Safety | Handling of large quantities of hazardous reagents can be risky. | Small reaction volumes at any given time enhance safety. chemspeed.com |
Advanced Characterization Method Development for Indole-Based Compounds
As synthetic methods produce increasingly complex indole derivatives, the need for sophisticated analytical techniques to unambiguously determine their structure and purity becomes critical. Future research will rely on the continued development and application of advanced characterization methods.
High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of novel compounds. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of structural elucidation. Advanced 2D-NMR techniques (COSY, HSQC, HMBC) are routinely used, but future developments may involve the increased use of solid-state NMR for insoluble indole-based polymers or materials, and the application of pure shift NMR techniques to resolve complex, overlapping signals in proton spectra. youtube.comresearchgate.net
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, which is crucial for confirming stereochemistry in asymmetric synthesis. nih.govnih.gov The ability to obtain high-quality single crystals for analysis will continue to be a key step in characterizing novel chiral indole derivatives. nih.gov Spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR) are also vital for identifying key functional groups within the synthesized molecules. mdpi.comresearchgate.net The combination of these techniques provides a comprehensive picture of the synthesized compounds, ensuring their structural integrity before they are advanced into further studies. researchgate.netresearchgate.net
Computational Design of Novel Indole Derivatives with Predicted Reactivity
Computational chemistry has become a powerful partner to experimental synthesis. The use of in silico methods to design novel molecules and predict their properties can save significant time and resources. nih.govmdpi.com For derivatives of this compound, computational tools can guide the synthetic efforts toward molecules with desired characteristics.
Molecular docking studies can be used to design indole derivatives that bind to specific biological targets, such as enzymes or receptors. mdpi.comnih.gov By modeling the interactions between a designed ligand and a protein's active site, researchers can prioritize the synthesis of compounds with the highest predicted affinity. nih.gov For example, computational studies have been used to understand how subtle structural changes in indole-based ligands affect their binding to proteins, guiding the design of more potent molecules. nih.gov
Density Functional Theory (DFT) and other quantum mechanical methods can be employed to predict the reactivity of different sites on the indole scaffold. mdpi.com For instance, DFT calculations can help rationalize the regioselectivity of electrophilic substitution reactions or predict the transition state energies for novel catalytic cycles, explaining the origins of stereoselectivity. nih.gov This predictive power allows chemists to make more informed decisions about which reaction pathways to pursue. As computational power and algorithmic accuracy continue to improve, the in silico design and reactivity prediction of novel indole derivatives will become an increasingly integral part of the research and development process. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for methyl 2-(5-amino-1H-indol-3-yl)acetate, and how can reaction conditions be tailored to improve yield?
- Methodology :
- Esterification : Start with 2-(5-amino-1H-indol-3-yl)acetic acid. Use methanol as the solvent and a catalytic acid (e.g., concentrated H₂SO₄ or HCl) under reflux (6–8 hours). Neutralize with Na₂CO₃ post-reaction and extract with chloroform .
- Substituent Introduction : Introduce the 5-amino group via nitration followed by reduction (e.g., using Pd/C and H₂) or direct amination strategies. Monitor reaction progress via TLC.
- Yield Optimization : Adjust stoichiometry (1.2:1 molar ratio of alcohol to acid) and use anhydrous conditions to minimize hydrolysis.
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?
- Methodology :
- NMR : Use ¹H/¹³C NMR to confirm indole protons (δ 6.8–7.5 ppm), acetate methyl ester (δ 3.6–3.7 ppm), and amino group (δ 4.5–5.5 ppm if free).
- X-ray Crystallography : Analyze single crystals grown via slow evaporation (e.g., in ethanol/water). Compare bond lengths and angles to structurally similar indole derivatives (e.g., ethyl 2-(5-methoxy-1H-indol-3-yl)acetate, CCDC 947420) .
- Mass Spectrometry : Confirm molecular ion peak at m/z 218 (C₁₁H₁₂N₂O₂).
Advanced Research Questions
Q. How does the electronic nature of the 5-amino substituent influence the compound’s reactivity and biological activity compared to methoxy or halogenated analogs?
- Methodology :
- Comparative Studies : Synthesize analogs with 5-methoxy ( ), 5-fluoro ( ), or 5-chloro groups ( ). Test antimicrobial activity via MIC assays or anticancer properties via MTT assays.
- Computational Analysis : Perform DFT calculations to assess electron density changes at the indole C3 position. The amino group’s electron-donating nature may enhance nucleophilic reactivity .
Q. What mechanistic insights explain the neuroprotective or anti-proliferative effects observed in indole-acetate derivatives?
- Methodology :
- Enzyme Inhibition Assays : Test inhibition of monoamine oxidase (MAO) or acetylcholinesterase (AChE) using fluorometric methods. Compare IC₅₀ values to known inhibitors.
- Cell Cycle Analysis : Treat cancer cell lines (e.g., HeLa, MCF-7) and analyze apoptosis via flow cytometry (Annexin V/PI staining). Correlate results with ROS generation assays .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., cell line specificity, serum concentration) from studies like Kozikowski et al. (2006) vs. Jaquith et al. (2005) .
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., 5-amino vs. 6-methoxy) and test under standardized protocols. Note that even minor positional changes (e.g., 5- vs. 6-substitution) drastically alter bioactivity .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
